2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide is an organic compound with the molecular formula C9H12ClNO2S2. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a chloro-substituted propanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide typically involves the following steps:
Formation of the Thiophene Sulfonyl Intermediate: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
Nucleophilic Substitution: The thiophene-2-sulfonyl chloride is then reacted with 2-aminoethyl chloride under basic conditions to form 2-(thiophene-2-sulfonyl)ethylamine.
Amidation: Finally, 2-(thiophene-2-sulfonyl)ethylamine is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-chlorothiophene: A simpler compound with similar reactivity but lacking the sulfonyl and amide functionalities.
2-chloro-N-(2-thiophen-2-yl)ethylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
Thiophene-2-sulfonamide: Contains the sulfonyl group but lacks the chloro and propanamide functionalities.
Uniqueness
2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c1-7(10)9(12)11-4-6-16(13,14)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFARYZOOLQXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.